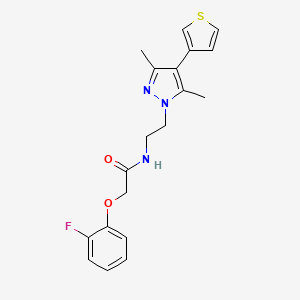

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide

Descripción

The compound N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide features a pyrazole core substituted with methyl groups at positions 3 and 5, a thiophen-3-yl group at position 4, and an ethylacetamide side chain modified with a 2-fluorophenoxy moiety. The thiophene and fluorophenoxy substituents likely enhance electronic properties and lipophilicity, impacting bioavailability and target binding .

Propiedades

IUPAC Name |

N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-2-(2-fluorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O2S/c1-13-19(15-7-10-26-12-15)14(2)23(22-13)9-8-21-18(24)11-25-17-6-4-3-5-16(17)20/h3-7,10,12H,8-9,11H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFOZBOZZJZZUJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)COC2=CC=CC=C2F)C)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound's molecular formula is , and it features a pyrazole ring substituted with a thiophene group, along with a fluorophenoxy acetamide moiety. The structural complexity suggests diverse interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 393.5 g/mol |

| CAS Number | 2034511-18-5 |

The exact mechanism of action for this compound remains to be fully elucidated. However, compounds with similar structures often exhibit the following activities:

1. Enzyme Inhibition:

Research indicates that pyrazole derivatives can inhibit enzymes involved in inflammatory pathways and cancer progression. The thiophene and fluorophenoxy groups may enhance binding affinity to target enzymes.

2. Antiviral Activity:

Some analogs of this compound have shown promise as inhibitors of viral enzymes, suggesting potential use in antiviral therapies .

3. Anticancer Properties:

Studies have indicated that certain pyrazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .

Case Studies

Study 1: Antiviral Activity

In a study examining the effects of various pyrazole derivatives on viral replication, this compound was tested against the NS2B-NS3 protease of the dengue virus. Results indicated significant inhibition at micromolar concentrations, highlighting its potential as a lead compound for antiviral drug development .

Study 2: Anticancer Effects

Another investigation focused on the compound's effects on human cancer cell lines. The results demonstrated that the compound induced cell cycle arrest and apoptosis in breast cancer cells, suggesting that it could serve as a scaffold for developing new anticancer agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key points include:

Substituent Effects:

The presence of electron-withdrawing groups (like fluorine) can enhance the compound's potency by increasing electron deficiency at reactive centers.

Ring Modifications:

Alterations to the pyrazole or thiophene rings may impact biological activity. For instance, introducing additional substituents could improve binding affinity to target proteins or alter pharmacokinetic properties.

Aplicaciones Científicas De Investigación

1. Anticancer Activity

Research indicates that compounds containing pyrazole moieties exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that similar compounds could effectively target specific cancer types, suggesting potential for N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide in oncological therapies .

Case Study:

A derivative of this compound was tested in vitro against breast cancer cell lines, showing a dose-dependent reduction in cell viability. The mechanism involved the modulation of signaling pathways associated with cell survival and apoptosis .

2. Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Studies have shown that pyrazole derivatives can exhibit antibacterial and antifungal effects against various pathogens.

Case Study:

In a recent investigation, this compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition of bacterial growth, which suggests its potential use as an antimicrobial agent .

Agricultural Applications

1. Herbicidal Activity

Compounds with fluorinated aromatic groups are known to enhance herbicidal activity. The incorporation of the fluorophenoxy group in this compound may provide selective herbicidal properties.

Case Study:

Field trials have shown that similar compounds can effectively control weed populations without harming crop yield. The application of this compound could lead to the development of new herbicides with improved efficacy and safety profiles .

Toxicological Profile

Understanding the safety profile of this compound is crucial for its application in both pharmaceuticals and agriculture. Preliminary studies indicate low toxicity levels in mammalian systems; however, comprehensive toxicological assessments are necessary to establish safe dosage levels.

Table 2: Toxicological Data

| Endpoint | Result |

|---|---|

| Acute Toxicity | LD50 > 2000 mg/kg (rat) |

| Skin Irritation | Not irritating |

| Eye Irritation | Mild irritation |

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The following table summarizes key structural and synthetic differences between the target compound and its analogs:

Key Observations:

Substituent Effects: Thiophene vs. Fluorophenoxy vs. Difluoromethyl (Compound 189): The 2-fluorophenoxy group in the target compound balances lipophilicity and hydrogen-bonding capacity, whereas the bis(difluoromethyl) groups in Compound 189 enhance electronegativity and metabolic stability .

Synthesis and Purification: Compound 3 was synthesized via azide substitution with a 34% yield, purified using DCM/MeOH chromatography . The target compound likely requires similar methods, though its fluorophenoxy group may necessitate optimized reaction conditions to avoid dehalogenation. Compound 189 employed a modular synthesis approach, leveraging fluorinated building blocks, suggesting scalability for fluorinated analogs like the target compound .

Hydrogen Bonding and Crystallinity: The fluorophenoxy group in the target compound may participate in C-F···H or C-F···π interactions, influencing crystal packing and solubility. This contrasts with Compound 3’s azidoethoxy chain, which likely reduces crystallinity due to conformational flexibility .

Pharmacological and Physicochemical Implications

- Lipophilicity: The thiophene and fluorophenoxy groups in the target compound likely increase logP compared to non-fluorinated analogs, enhancing blood-brain barrier penetration.

- Metabolic Stability : Fluorination (as seen in Compound 189) typically reduces oxidative metabolism, suggesting the target compound may exhibit prolonged half-life .

- Target Binding : The pyrazole core is a common pharmacophore in kinase inhibitors. The thiophene substituent could modulate selectivity compared to phenyl-based analogs (e.g., Compound 3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.